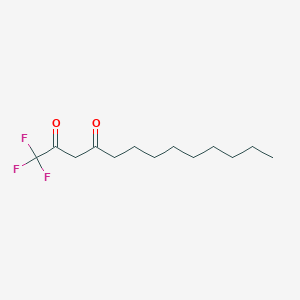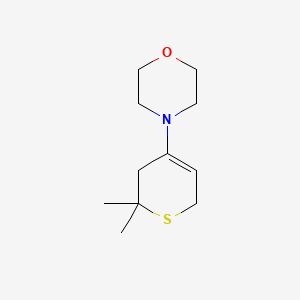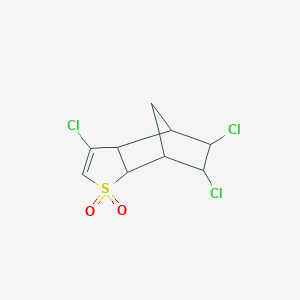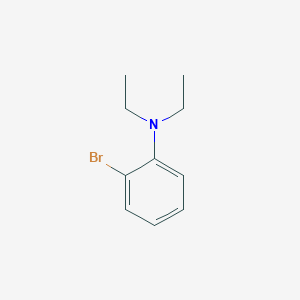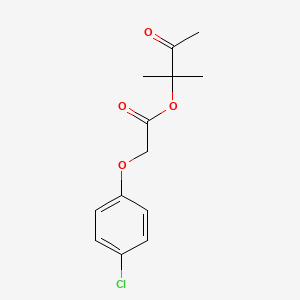
(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate is an organic compound with a complex structure that includes a chlorophenoxy group and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-methyl-3-oxobutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of (2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate.
2-Methyl-3-oxobutan-2-ol: Another precursor used in the synthesis process.
Phenoxyacetic acid derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
| 92021-46-0 | |
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
(2-methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-9(15)13(2,3)18-12(16)8-17-11-6-4-10(14)5-7-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
WOSHOLQSAHJFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)OC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
